4-tert-butyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide
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Overview
Description
4-tert-butyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide is a complex organic compound that features a benzamide core substituted with a tert-butyl group and a pyridazinyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common method involves the reaction of 4-tert-butylaniline with 4-tert-butylbenzaldehyde in ethanol to form an intermediate Schiff base . This intermediate can then be further reacted with 6-(ethanesulfonyl)pyridazin-3-yl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenylboronic acid: Used in cross-coupling reactions.
4-tert-Butylaniline: A precursor in the synthesis of various organic compounds.
4-tert-Butylphenylacetylene: Utilized in the synthesis of complex organic molecules.
Uniqueness
4-tert-butyl-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
4-tert-butyl-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-5-30(28,29)21-15-14-20(25-26-21)16-8-12-19(13-9-16)24-22(27)17-6-10-18(11-7-17)23(2,3)4/h6-15H,5H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGKXYWLYZYZET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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